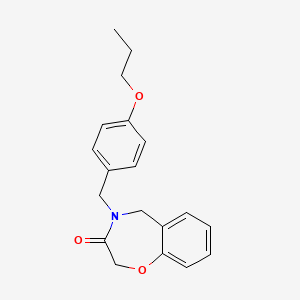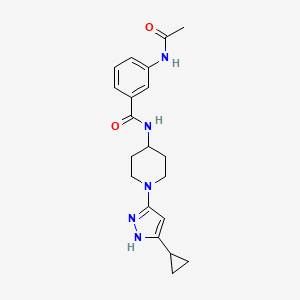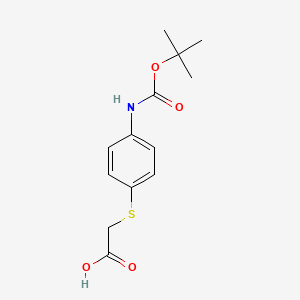
4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as PBOX-15, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of benzoxazepines and has been shown to have a variety of biochemical and physiological effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves the condensation of 4-propoxybenzaldehyde with 2-aminophenol to form 4-(4-propoxyphenyl)-2-phenyl-1,3-oxazolidin-5-one, which is then cyclized to form the desired product.
Starting Materials
4-propoxybenzaldehyde, 2-aminophenol, acetic anhydride, sodium acetate, ethanol, sulfuric acid, sodium hydroxide, wate
Reaction
Step 1: Dissolve 4-propoxybenzaldehyde (1.0 equiv) and 2-aminophenol (1.2 equiv) in ethanol and add acetic anhydride (1.2 equiv) and sodium acetate (1.2 equiv). Stir the mixture at room temperature for 24 hours to form 4-(4-propoxyphenyl)-2-phenyl-1,3-oxazolidin-5-one., Step 2: Dissolve the oxazolidinone product from step 1 in sulfuric acid and heat the mixture to reflux for 2 hours to form the cyclized product, 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one., Step 3: Neutralize the reaction mixture with sodium hydroxide and extract the product with ethyl acetate. Wash the organic layer with water and dry over anhydrous sodium sulfate. Purify the product by column chromatography to obtain the final compound.
Mecanismo De Acción
The mechanism of action of 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex that plays a critical role in the degradation of proteins. By inhibiting the proteasome, 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may lead to the accumulation of misfolded or damaged proteins, which can trigger apoptosis (programmed cell death) in cancer cells.
Efectos Bioquímicos Y Fisiológicos
In addition to its anticancer and anti-inflammatory properties, 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been shown to induce the expression of heat shock proteins, which play a protective role in cells under stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in lab experiments is its selectivity for cancer cells. This compound has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy. However, one limitation of using 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is its relatively low potency compared to other proteasome inhibitors, such as bortezomib.
Direcciones Futuras
There are several future directions for research on 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one. One area of interest is the development of more potent analogs of this compound that can be used in cancer therapy. Another area of interest is the study of 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in combination with other anticancer agents, such as chemotherapy drugs or immunotherapy agents. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one and its effects on various cellular processes.
Aplicaciones Científicas De Investigación
4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to have anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
4-[(4-propoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-11-22-17-9-7-15(8-10-17)12-20-13-16-5-3-4-6-18(16)23-14-19(20)21/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAPHRFWMIHSNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2CC3=CC=CC=C3OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2458538.png)
![N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide](/img/structure/B2458539.png)

![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2458545.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide](/img/structure/B2458546.png)

![2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole](/img/structure/B2458549.png)
![3-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2458551.png)

![Methyl[2-(phenylamino)ethyl]amine](/img/structure/B2458556.png)

![4-[6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2458558.png)
![1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2458559.png)